(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Brand Name:
Vulcanchem
CAS No.:
152006-17-2
VCID:
VC20752779
InChI:
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1
SMILES:
CC1(OC2C(OC(=O)C2O1)CO)C
Molecular Formula:
C8H12O5
Molecular Weight:
188.18 g/mol
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
CAS No.: 152006-17-2
Cat. No.: VC20752779
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152006-17-2 |
|---|---|
| Molecular Formula | C8H12O5 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
| Standard InChI | InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1 |
| Standard InChI Key | NHHKFJCWLPPNCN-KVQBGUIXSA-N |
| Isomeric SMILES | CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C |
| SMILES | CC1(OC2C(OC(=O)C2O1)CO)C |
| Canonical SMILES | CC1(OC2C(OC(=O)C2O1)CO)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator